ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate
Description
Synthesis Analysis
The synthesis of this compound could involve the reaction of an ethyl acetate with a 4-fluorophenyl group, followed by the introduction of a cyano group and an ethenyl group . The exact synthesis process would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound is based on its IUPAC name and its InChI code . The compound contains an ethyl group, a cyano group, a 4-fluorophenyl group, and an ethenyl group . The (Z)-2-cyano-2-(4-fluorophenyl)ethenyl group indicates that the cyano group and the 4-fluorophenyl group are on the same side of the ethenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given its structure, it could potentially undergo reactions typical of esters, cyano groups, and ethenyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 207.2 . It is a solid at room temperature . More specific properties such as melting point, boiling point, and solubility would need to be determined experimentally .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-18-13(17)9-16-8-11(7-15)10-3-5-12(14)6-4-10/h3-6,8,16H,2,9H2,1H3/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAJUQPNSBROOI-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC=C(C#N)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN/C=C(\C#N)/C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326835 | |
Record name | ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818193 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478249-05-7 | |
Record name | ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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